molecular formula C22H16O4 B5884666 3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No. B5884666
M. Wt: 344.4 g/mol
InChI Key: SUVHEVLHHOJSMM-UHFFFAOYSA-N
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Description

3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, also known as BMK-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMK-1 belongs to the class of chromenone derivatives and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods : The compound 6H-benzo[c]chromen-6-one, which is structurally related to 3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, can be synthesized using various methods. One such method involves Bu3SnH mediated oxidative radical cyclisations (Bowman, Mann, & Parr, 2000). Another approach includes a Suzuki coupling reaction followed by lactonization (Kemperman et al., 2006).

  • Chemical Transformations : These compounds can undergo various chemical transformations. For instance, a Michael-Michael-acetalization cascade can be used to construct tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one polycyclic scaffolds with high diastereoselectivity (Liu et al., 2015).

Biological and Pharmacological Aspects

  • Biological Activity : Some derivatives of benzo[c]chromen-6-ones have shown biological activity. For example, a study demonstrated the synthesis of Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, indicating neuroleptic and tranquilizing activities (Garazd et al., 2002).

  • Fluorescence and Metal Interaction Properties : Research has also explored the fluorescence and metal interaction properties of related compounds. For instance, the investigation of fluorescent properties in racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one methyl ether derivatives revealed potential applications in spectrofluorometry (Gülcan et al., 2022).

Environmental and Green Chemistry

  • Green Synthesis Approaches : Environmentally friendly methods have been developed for synthesizing benzo[c]chromen-6-ones. A catalyst-free synthesis in aqueous media under microwave irradiation, using H2O2 as an oxidant, is an example of a green chemistry approach (He et al., 2012).

properties

IUPAC Name

3-[2-(4-methylphenyl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c1-14-6-8-15(9-7-14)20(23)13-25-16-10-11-18-17-4-2-3-5-19(17)22(24)26-21(18)12-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVHEVLHHOJSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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